(13Z)-octadecen-1-ol

Description

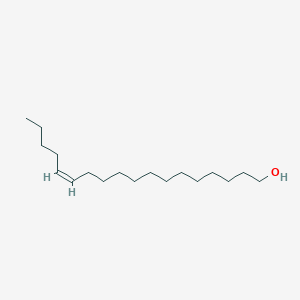

Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-13-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-18H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJRPRSNHKNGLW-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314717 | |

| Record name | (Z)-13-Octadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69820-27-5 | |

| Record name | (Z)-13-Octadecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69820-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Octadecen-1-ol, (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069820275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-13-Octadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(13Z)-octadecen-1-ol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-octadecen-1-ol, also known as cis-13-octadecenol, is a long-chain unsaturated fatty alcohol.[1][2] As a member of the C18 family of unsaturated alcohols, it possesses a single double bond in the cis (Z) configuration at the 13th carbon position.[3] This specific stereochemistry and chain length are crucial for its biological activity, primarily as a semiochemical, specifically an insect pheromone.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the analysis of this compound.

Chemical Structure and Properties

The fundamental structure of this compound consists of an eighteen-carbon aliphatic chain with a hydroxyl (-OH) group at one terminus (C1) and a cis-double bond between carbons 13 and 14.

Visualizing the Structure

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O | [1][3] |

| Molecular Weight | 268.48 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | cis-13-Octadecenol, Z13-18:OH | [1][2] |

| CAS Number | 69820-27-5 | [1] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [2][5] |

| Boiling Point | 334.31 °C @ 760 mm Hg (estimated) | [5] |

| Flash Point | 146.80 °C (296.00 °F) TCC (estimated) | [5] |

| Water Solubility | 0.02367 mg/L @ 25 °C (estimated) | [5] |

| logP (o/w) | 7.562 (estimated) | [5] |

| InChI | InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-18H2,1H3/b6-5- | [3] |

| InChIKey | XHJRPRSNHKNGLW-WAYWQWQTSA-N | [3] |

| SMILES | CCCCC/C=C\CCCCCCCCCCCO | [6] |

Experimental Protocols

Precise characterization of this compound relies on standard analytical techniques for long-chain unsaturated alcohols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of volatile and semi-volatile compounds like insect pheromones.

Methodology:

-

Sample Preparation:

-

Pheromone Gland Extracts: Excised insect pheromone glands can be extracted in a non-polar solvent such as hexane or dichloromethane. The extract is then concentrated under a gentle stream of nitrogen.

-

Air Sampling: Volatiles can be collected from the air using solid-phase microextraction (SPME) or by drawing air through a sorbent tube (e.g., Tenax®).

-

Lure Extracts: Pheromone lures can be extracted with a suitable solvent like hexane to determine the active ingredient's content.

-

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is utilized.

-

GC Parameters (starting point):

-

Column: A non-polar column (e.g., EC-5) or a polar column (e.g., AT-Wax) is suitable.

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C for 1 minute, followed by a ramp of 10 °C/min to 250 °C.

-

Carrier Gas: Helium.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Expected Results: The NIST WebBook provides Kovats retention indices for (Z)13-Octadecen-1-ol: 2078 on a non-polar column and 2134 on a polar column.[7] The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of this compound, particularly for confirming the stereochemistry of the double bond.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Key signals to analyze include the vinylic protons of the cis-double bond, the protons of the methylene group adjacent to the hydroxyl group, and the terminal methyl group. The coupling constant (J-value) between the vinylic protons is diagnostic for the cis configuration (typically 6-12 Hz).

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Analyze the chemical shifts of the olefinic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons.

-

Biological Role and Signaling Pathway

This compound functions as an insect pheromone, a chemical signal that mediates communication between individuals of the same species.[4] Fatty alcohols are common components of insect pheromone blends.[8]

Generalized Insect Pheromone Biosynthesis Pathway

The biosynthesis of insect pheromones, including long-chain unsaturated alcohols, is derived from fatty acid metabolism.[3][9] Insects typically modify standard metabolic pathways with a few specialized enzymes to produce species-specific pheromones.[9] The general pathway involves desaturation and chain-shortening of fatty acids, followed by reduction to the corresponding alcohol.[10][11]

Caption: Generalized insect pheromone biosynthesis pathway.

While a specific signaling pathway for this compound has not been detailed in the provided search results, fatty acid-derived signals in insects are typically detected by gustatory or olfactory neurons.[12] For instance, in Drosophila, fatty acids can be sensed by sugar-sensing neurons via the phospholipase C (PLC) pathway.[12] This suggests a potential mechanism for the perception of fatty alcohol pheromones, although further research is needed to elucidate the specific pathway for this compound.

Conclusion

This compound is a C18 unsaturated fatty alcohol with a defined structure that is critical for its function as an insect pheromone. Its chemical and physical properties can be thoroughly characterized using standard analytical techniques such as GC-MS and NMR spectroscopy. Understanding its biosynthesis from fatty acid precursors provides a basis for further investigation into the specific enzymatic steps and regulatory mechanisms involved in its production in insects. Further research into the precise signaling cascade initiated upon its detection by insect sensory neurons will be valuable for the development of novel pest management strategies and for advancing our understanding of chemical communication in the natural world.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insect pheromones - Wikipedia [en.wikipedia.org]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. (Z)13-Octadecen-1-ol [webbook.nist.gov]

- 8. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Drosophila Fatty Acid Taste Signals through the PLC Pathway in Sugar-Sensing Neurons | PLOS Genetics [journals.plos.org]

(13Z)-octadecen-1-ol: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 69820-27-5 Molecular Formula: C₁₈H₃₆O Molecular Weight: 268.48 g/mol

This technical guide provides an in-depth overview of (13Z)-octadecen-1-ol, also known as cis-13-Octadecenol. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visualizations of relevant pathways.

Chemical and Physical Properties

This compound is a long-chain fatty alcohol. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O | [1] |

| Molecular Weight | 268.48 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |

| Boiling Point | 334.31 °C @ 760.00 mm Hg (estimated) | [2][3] |

| Flash Point | 296.00 °F (146.80 °C) (estimated) | [2][3] |

| Solubility | Soluble in alcohol; Insoluble in water (0.02367 mg/L @ 25 °C estimated) | [2][3] |

| logP (o/w) | 7.562 (estimated) | [2][3] |

Biological Activity and Mechanism of Action

This compound is primarily known for its role as an insect sex pheromone. It is a component of the pheromone blend used by the female sugarcane stalk borer (Chilo sacchariphagus) to attract males for mating. In combination with (Z)-13-octadecenyl acetate, it has been shown to be effective in trapping male moths. The typical ratio for these components in successful trapping is 7:1 of the acetate to the alcohol, which mimics the natural pheromone emission of virgin female moths.

The mechanism of action involves the detection of the pheromone molecules by specialized olfactory receptor neurons located in the antennae of the male moth. This binding event triggers a signal transduction cascade, leading to the depolarization of the neuron and the generation of an electrical signal. This signal is then processed in the antennal lobe of the moth's brain, ultimately leading to a behavioral response, which includes upwind flight towards the pheromone source.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol describes a general method for the synthesis of this compound using a Wittig reaction, which is a reliable method for forming a Z-alkene.

Materials:

-

1-Bromobutane

-

Triphenylphosphine (PPh₃)

-

Strong base (e.g., n-butyllithium or NaHMDS)

-

14-Hydroxytetradecanal

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Preparation of the Phosphonium Salt: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve triphenylphosphine in anhydrous THF. Add 1-bromobutane and stir the mixture at reflux for 24-48 hours to form the butyltriphenylphosphonium bromide salt. The salt will precipitate from the solution. Collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Ylide Formation: Suspend the dried phosphonium salt in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the suspension to -78 °C. Add a strong base (e.g., n-butyllithium) dropwise until the characteristic orange-red color of the ylide persists. Allow the solution to slowly warm to 0 °C and then stir for 1-2 hours at this temperature.

-

Wittig Reaction: Cool the ylide solution back down to -78 °C. Dissolve 14-hydroxytetradecanal in anhydrous THF and add it dropwise to the ylide solution. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Electroantennography (EAG) Bioassay

EAG is used to measure the electrical response of an insect's antenna to volatile compounds. This protocol provides a general framework for conducting an EAG bioassay with this compound.

Materials:

-

Live male Chilo sacchariphagus moths

-

This compound

-

Solvent (e.g., hexane)

-

Filter paper strips

-

Glass Pasteur pipettes

-

Micromanipulators

-

Glass capillary electrodes

-

Electrolyte solution (e.g., insect Ringer's solution)

-

Ag/AgCl wires

-

Amplifier and data acquisition system

-

Purified and humidified air stream

Procedure:

-

Preparation of Stimuli: Prepare a serial dilution of this compound in the chosen solvent. Apply a known amount of each dilution onto a small strip of filter paper and insert it into a Pasteur pipette. The solvent is allowed to evaporate, leaving the odorant on the filter paper. A pipette with only the solvent serves as a control.

-

Antenna Preparation: Immobilize a male moth. Carefully excise one antenna at its base. Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode.

-

EAG Recording: Place the mounted antenna in a continuous, purified, and humidified air stream. Deliver a puff of air through a stimulus pipette, carrying the odorant over the antenna. The duration of the puff is typically 0.5-1 second.

-

Data Acquisition: Record the electrical potential difference between the two electrodes. A negative deflection in the potential indicates a response to the stimulus. The amplitude of this deflection is proportional to the number of olfactory neurons that have been stimulated.

-

Data Analysis: Measure the peak amplitude of the EAG response for each stimulus concentration. A dose-response curve can then be generated to determine the sensitivity of the antenna to this compound.

Quantitative Data

The following table summarizes the efficacy of different pheromone blends in trapping male Chilo sacchariphagus.

| Pheromone Blend ((Z)-13-octadecenyl acetate : this compound) | Trap Type | Mean Male Moths Captured per Trap per Night | Reference |

| 7:1 | Delta Trap | Data not available in searched articles | [4] |

| 1 mg total pheromone (ratio not specified) | 2-litre plastic bottle trap | Up to 9 | [5] |

| 2 mg total pheromone (ratio not specified) | 2-litre plastic bottle trap | Higher efficiency than 1 mg | [5] |

Visualizations

Proposed Synthesis Workflow for this compound

Caption: Proposed workflow for the synthesis of this compound.

Generalized Pheromone Signaling Pathway in Male Moths

Caption: Generalized pheromone signaling pathway in male moths.

References

The Natural Occurrence of (13Z)-octadecen-1-ol: A Technical Guide

Abstract

(13Z)-octadecen-1-ol is a long-chain fatty alcohol that plays a crucial role in the chemical communication of several insect species. Primarily identified as a potent sex pheromone, its natural occurrence is predominantly documented in the order Lepidoptera, where it serves as a key signal for mate recognition. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various insect species, quantitative data on its production, methodologies for its extraction and analysis, and insights into its biosynthetic and signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

Natural Occurrence of this compound

This compound has been identified as a significant component of the female sex pheromone blend in several species of moths, primarily within the family Crambidae. Its most well-documented role is as a primary sex pheromone for the sugarcane stalk borer, Chilo sacchariphagus.[1][2][3] This compound is crucial for attracting conspecific males for mating.

Beyond Chilo sacchariphagus, this compound and its acetate derivative are also utilized by other related species, including the spotted sugarcane borer (Chilo partellus) and the rice leaffolder moth (Cnaphalocrocis medinalis). The specific blend and ratio of this compound with other pheromone components, such as (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetate, are critical for species-specific recognition and reproductive isolation.[1][2]

Quantitative Data

The production of this compound in the female pheromone gland of Chilo sacchariphagus is a dynamic process influenced by the insect's age and circadian rhythm. Quantitative analysis using gas chromatography-mass spectrometry (GC-MS) has provided precise measurements of the pheromone titer.

A study on the rhythms of pheromone production in C. sacchariphagus revealed that the titer of this compound, along with other pheromone components, is very low on the first night after eclosion, peaks on the second night, and subsequently decreases.[1][2] During the second scotophase (dark period), the production of this compound increases steadily, reaching its peak between 03:00 and 05:00.[1][2]

| Age (Nights after Eclosion) | Mean Titer of this compound per Female (ng) | Time of Peak Titer during 2nd Scotophase | Peak Titer of this compound per Female (ng) |

| 1 | Very low | - | - |

| 2 | - | 03:00 - 05:00 | 1.85 ± 0.33 |

| 3 | Decreasing | - | - |

| 4 | Nearly undetectable | - | - |

| Table 1: Titer of this compound in the pheromone gland of female Chilo sacchariphagus. Data extracted from a study on pheromone production rhythms.[1][2] |

Experimental Protocols

The extraction and analysis of this compound from insect tissues are critical for its identification and quantification. The standard methodology involves solvent extraction of the pheromone gland followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Pheromone Extraction from Insect Glands

This protocol is adapted from studies on pheromone analysis in Chilo species.[1][2]

Materials:

-

Female moths (e.g., Chilo sacchariphagus) at the peak of pheromone production (e.g., second night of scotophase).

-

Hexane (analytical grade).

-

Microvials (200 µL).

-

Fine-tipped forceps and dissecting scissors.

-

Vortex mixer.

-

Centrifuge.

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Excise the pheromone gland, located at the tip of the female's abdomen, using fine-tipped forceps and scissors.

-

Immediately place the excised gland into a microvial containing a known volume of hexane (e.g., 50 µL).

-

Gently agitate the vial for a few minutes to facilitate the extraction of the pheromones into the solvent.

-

Remove the gland tissue from the vial.

-

The resulting hexane extract contains the pheromone components and is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized based on the instrument used.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-23) is suitable for separating long-chain fatty alcohols.

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/minute.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Quantification:

-

Prepare a standard curve using a synthetic standard of this compound of known concentrations.

-

Inject known volumes of the standard solutions and the sample extracts into the GC-MS.

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Biosynthesis and Signaling Pathways

Hypothetical Biosynthetic Pathway

The biosynthesis of long-chain fatty alcohol pheromones in moths is a well-studied process that originates from fatty acid metabolism. While the specific enzymes for this compound synthesis in Chilo sacchariphagus have not been fully characterized, a hypothetical pathway can be proposed based on established mechanisms in other lepidopteran species. The process begins with the de novo synthesis of saturated fatty acids, followed by desaturation and reduction steps.

Caption: Hypothetical biosynthesis of this compound.

General Olfactory Signaling Pathway

The detection of this compound by male moths occurs in specialized olfactory sensory neurons (OSNs) located in the antennae. The binding of the pheromone molecule to a specific odorant receptor (OR) on the dendritic membrane of an OSN initiates a signal transduction cascade, leading to the generation of an action potential that is transmitted to the brain.

Caption: General insect olfactory signaling pathway.

Conclusion

This compound is a naturally occurring fatty alcohol with a well-defined role as an insect sex pheromone, particularly for the sugarcane borer Chilo sacchariphagus. Its biosynthesis follows the general pathway of fatty acid metabolism in insects, and its detection triggers a conserved olfactory signaling cascade. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers investigating the chemical ecology of this important signaling molecule and for the development of pheromone-based pest management strategies. Further research is warranted to elucidate the specific enzymes involved in its biosynthesis and the precise molecular interactions within its signaling pathway.

References

Biosynthesis Pathway of cis-13-Octadecenol: A Technical Guide for Researchers

Introduction

Cis-13-octadecenol is a long-chain monounsaturated fatty alcohol that has been identified as a component of insect pheromones, playing a crucial role in chemical communication for mating and aggregation.[1] Understanding the biosynthetic pathway of this semiochemical is of significant interest for its potential applications in pest management through mating disruption or targeted trapping. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of cis-13-octadecenol, detailing the key enzymatic steps, and presenting relevant quantitative data and experimental protocols for researchers in the fields of biochemistry, entomology, and drug development.

The biosynthesis of fatty acid-derived pheromones in insects, particularly moths, generally follows a conserved sequence of modifications to a saturated fatty acid precursor.[2] This typically involves desaturation to introduce one or more double bonds, and a terminal functional group modification, in this case, reduction to an alcohol.[2][3]

Core Putative Biosynthetic Pathway

The proposed biosynthetic pathway for cis-13-octadecenol originates from the ubiquitous fatty acid synthesis machinery, starting with stearic acid (18:0). The pathway is hypothesized to proceed through two key enzymatic steps: desaturation and reduction.

-

De Novo Fatty Acid Synthesis: The pathway initiates with the de novo synthesis of the C18 saturated fatty acid, stearic acid, from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex. This process is fundamental to primary metabolism in most organisms.

-

Δ13-Desaturation: The key step in determining the specific structure of cis-13-octadecenol is the introduction of a double bond at the 13th carbon position of the stearoyl-CoA precursor. This reaction is catalyzed by a specific fatty acyl-CoA desaturase (FAD), likely a Δ13-desaturase. While a Δ13-desaturase specific for C18 substrates has not been definitively characterized, a multifunctional desaturase with Δ13 activity has been identified in the processionary moth, Thaumetopoea pityocampa.[4] This enzyme is involved in the synthesis of a C16 pheromone precursor, demonstrating the existence of Δ13 desaturase activity in insects.[4] It is plausible that a homologous enzyme with specificity for C18 substrates exists. The desaturation reaction introduces a cis double bond, resulting in the formation of cis-13-octadecenoyl-CoA.

-

Fatty Acyl Reduction: The final step is the reduction of the carboxyl group of cis-13-octadecenoyl-CoA to a primary alcohol, yielding cis-13-octadecenol. This reaction is catalyzed by a fatty acyl reductase (FAR).[5] Insect FARs often exhibit broad substrate specificity, with several characterized enzymes capable of acting on C16 and C18 saturated and unsaturated fatty acyl-CoAs.[6][7] This terminal modification is crucial for the biological activity of the resulting pheromone.

Quantitative Data

While specific kinetic data for the enzymes in the cis-13-octadecenol pathway are not available, the following table summarizes representative kinetic parameters for homologous insect fatty acyl desaturases and reductases to provide a comparative context.

| Enzyme Class | Enzyme Example | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Source Organism | Reference |

| Fatty Acyl Desaturase | TpitΔ11/Δ13 Desaturase | (Z)-11-hexadecenoyl-CoA | Not Determined | Not Determined | Thaumetopoea pityocampa | [4] |

| OfurΔ14-Desaturase | Palmitoyl-CoA | 1.8 | 120 | Ostrinia furnacalis | [8] | |

| Fatty Acyl Reductase | Slit-FAR1 | (Z,E)-9,11-tetradecadienoyl-CoA | 1.8 ± 0.3 | 11.3 ± 0.5 | Spodoptera littoralis | [5] |

| HarFAR | Palmitoyl-CoA | 2.3 ± 0.4 | 1200 ± 60 | Helicoverpa armigera | [3] |

Experimental Protocols

The characterization of enzymes involved in pheromone biosynthesis typically relies on heterologous expression systems, most commonly the yeast Saccharomyces cerevisiae, followed by functional assays.

Protocol 1: Functional Characterization of a Candidate Δ13-Desaturase

-

Gene Cloning and Vector Construction:

-

Isolate total RNA from the pheromone gland of the target insect.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length open reading frame of the candidate desaturase gene using PCR with specific primers.

-

Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation and Expression:

-

Transform a suitable strain of S. cerevisiae (e.g., a strain deficient in its native desaturase, ole1Δ) with the expression vector.

-

Grow the transformed yeast in a selective medium lacking uracil and containing a non-inducing carbon source (e.g., raffinose).

-

Induce gene expression by transferring the yeast to a medium containing galactose.

-

Supplement the culture with the potential precursor fatty acid, stearic acid (18:0).

-

-

Fatty Acid Analysis:

-

After a period of induction (e.g., 48 hours), harvest the yeast cells.

-

Extract the total lipids from the yeast cells.

-

Perform acid-catalyzed methanolysis to convert the fatty acids to fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

-

Identify the presence of methyl cis-13-octadecenoate by comparing its retention time and mass spectrum to that of an authentic standard. The position of the double bond can be confirmed by derivatization (e.g., with dimethyl disulfide) followed by GC-MS analysis.[9]

-

Protocol 2: Functional Characterization of a Candidate Fatty Acyl Reductase

-

Gene Cloning and Vector Construction:

-

Follow the same procedure as for the desaturase to clone the candidate FAR gene into a yeast expression vector.

-

-

Yeast Transformation and Expression:

-

Transform a wild-type strain of S. cerevisiae with the FAR expression vector.

-

Grow and induce the yeast culture as described above.

-

Supplement the culture with the precursor fatty acid, cis-13-octadecenoic acid.

-

-

Fatty Alcohol Analysis:

-

Harvest the yeast cells and extract the total lipids.

-

Analyze the lipid extract directly by GC-MS.

-

Identify the presence of cis-13-octadecenol by comparing its retention time and mass spectrum with an authentic standard.

-

Visualizations

Caption: Putative biosynthetic pathway of cis-13-octadecenol.

Caption: Experimental workflow for enzyme characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (13Z)-octadecen-1-ol (C18H36O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z)-octadecen-1-ol is a long-chain fatty alcohol with the molecular formula C18H36O. It is a known insect sex pheromone, playing a crucial role in the chemical communication and mating behavior of various moth species. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analysis of this compound. Furthermore, it delves into its biological activity, with a particular focus on the general signaling pathways involved in insect pheromone reception. This document aims to serve as a valuable resource for researchers and professionals engaged in chemical ecology, organic synthesis, and the development of pest management strategies.

Chemical and Physical Properties

This compound is an unsaturated fatty alcohol characterized by a cis double bond between carbons 13 and 14. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H36O | [1][2] |

| Molecular Weight | 268.48 g/mol | [1] |

| IUPAC Name | (13Z)-octadec-13-en-1-ol | |

| Synonyms | cis-13-octadecen-1-ol, (Z)-13-octadecenol | [2] |

| CAS Number | 69820-27-5 | |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |

| Boiling Point | 334.31 °C @ 760.00 mm Hg (estimated) | [2] |

| Solubility | Soluble in alcohol; Insoluble in water (0.02367 mg/L @ 25 °C estimated) | [2] |

Synthesis of this compound

The stereoselective synthesis of (Z)-alkenols such as this compound is crucial for ensuring biological activity, as the geometric configuration of the double bond is critical for receptor binding in insect pheromone systems. Two primary retrosynthetic strategies are commonly employed: the Wittig reaction and the partial hydrogenation of an alkyne.

Wittig Reaction Approach

The Wittig reaction is a widely used method for the formation of alkenes. To achieve the desired (Z)-selectivity, a non-stabilized ylide is typically reacted with an aldehyde under salt-free conditions.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol outlines a general procedure for the synthesis of a (Z)-alkene from an aldehyde and a non-stabilized ylide.

Step 1: Preparation of the Phosphonium Salt

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add the appropriate long-chain alkyl bromide (e.g., 1-bromopentane to form the C5 fragment) (1.0 eq).

-

Heat the mixture to reflux for 24-48 hours. The phosphonium salt will precipitate as a white solid.

-

Cool the mixture to room temperature, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Ylide Formation and Wittig Reaction

-

Suspend the phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, inert atmosphere (N₂ or Ar) flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (t-BuOK) (1.1 eq). The formation of the ylide is often indicated by a color change (typically to orange or red).

-

Stir the mixture at 0 °C for 1 hour.

-

Slowly add a solution of the long-chain aldehyde (e.g., 13-hydroxytri-decanal) (1.0 eq) in anhydrous THF via syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

Step 3: Workup and Purification

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether or hexanes (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, containing triphenylphosphine oxide, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Partial Hydrogenation of an Alkyne Approach

Another effective method for the synthesis of (Z)-alkenes is the stereoselective reduction of an internal alkyne. The use of a poisoned catalyst, such as Lindlar's catalyst, ensures syn-addition of hydrogen across the triple bond, yielding the cis-alkene.[3]

Experimental Protocol: Synthesis via Partial Hydrogenation of an Alkynol

This protocol provides a general procedure for the partial hydrogenation of an internal alkyne to a (Z)-alkene.[3]

Step 1: Catalyst Preparation

-

In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 5-10 wt% of the alkyne).[3]

Step 2: Reaction Setup

-

Add a suitable solvent such as ethyl acetate or hexane.

-

Add a small amount of quinoline (typically 1-5% of the catalyst weight) to further poison the catalyst.[3]

-

Purge the flask with hydrogen gas and then add the alkynol substrate (e.g., octadec-13-yn-1-ol).

Step 3: Hydrogenation

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC or GC analysis. The reaction is complete when the starting alkyne is no longer detectable.[3]

Step 4: Workup and Purification

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.[3]

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.[3]

Purification and Analysis

High purity of this compound is essential for its use in biological assays and field studies. The primary purification techniques include column chromatography and, if necessary, preparative high-performance liquid chromatography (HPLC).

Purification

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh) is commonly used.[4]

-

Mobile Phase: A gradient of hexane and ethyl acetate is typically employed. The elution is started with a low polarity solvent (e.g., 100% hexane) to elute non-polar impurities, and the polarity is gradually increased to elute the desired alcohol.[4]

Recrystallization: For solid long-chain alcohols, recrystallization can be an effective purification method.

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., acetone).

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]

-

Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[4]

-

Dry the purified crystals under vacuum.[4]

Analysis

The identity and purity of synthesized this compound are confirmed using a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile compounds like pheromones. It provides information on the retention time, which helps in separating isomers, and the mass spectrum, which aids in structural elucidation.[5]

| Parameter | Recommended Setting |

| Column | DB-5ms or equivalent non-polar column |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min |

| Mass Spectrometry | Electron Ionization (EI) source, scan from m/z 40 to 500 |

Expected GC Data: The NIST WebBook provides retention indices for (Z)-13-Octadecen-1-ol on both non-polar (2078) and polar (2134) columns, which can be used for identification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure, particularly the stereochemistry of the double bond.

-

¹H NMR: The vinylic protons of a (Z)-alkene typically appear as a multiplet in the range of δ 5.3-5.4 ppm. The coupling constant (J-value) for cis-vinylic protons is typically in the range of 6-12 Hz, which is a key diagnostic feature to distinguish them from trans-isomers (12-18 Hz).[3] The protons of the CH₂ group adjacent to the hydroxyl group usually appear as a triplet around δ 3.6 ppm. The terminal methyl group will appear as a triplet around δ 0.9 ppm.

-

¹³C NMR: The olefinic carbons in a (Z)-alkene will appear in the region of δ 120-135 ppm. The carbon bearing the hydroxyl group will be in the range of δ 60-65 ppm.

Biological Activity and Signaling Pathway

Biological Role as an Insect Pheromone

This compound is a known sex pheromone component for several species of moths. Pheromones are chemical signals released by an organism that trigger a social response in members of the same species.[6] In the context of mating, female moths release a specific blend of pheromones, which are detected by the male antennae, initiating upwind flight and culminating in mating.[6] The high specificity of these chemical signals is crucial for reproductive isolation between closely related species.

General Insect Pheromone Signaling Pathway

The detection of pheromones in insects is a complex process that occurs in specialized olfactory sensory neurons (OSNs) housed within sensilla on the antennae.[7][8] The general signaling cascade can be summarized as follows:

-

Pheromone Binding and Transport: Volatile pheromone molecules enter the sensilla through pores in the cuticle and are bound by pheromone-binding proteins (PBPs) present in the sensillum lymph.[7] PBPs are thought to solubilize the hydrophobic pheromone molecules and transport them to the receptors on the dendritic membrane of the OSNs.[7]

-

Receptor Activation: The pheromone-PBP complex interacts with a specific pheromone receptor (PR), which is a member of the odorant receptor (OR) family.[7][9] These PRs are typically expressed in male-specific OSNs.[10]

-

Signal Transduction: Insect ORs are ligand-gated ion channels.[10] Upon binding of the pheromone, the PR, which forms a complex with a highly conserved co-receptor (Orco), undergoes a conformational change, leading to the opening of a non-selective cation channel.[9][10] This results in an influx of cations (e.g., Na⁺, K⁺, Ca²⁺) and depolarization of the neuron.[10] There is also evidence for the involvement of metabotropic signaling pathways, where the PR activates a G-protein cascade (typically Gq), leading to the production of second messengers like inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn can modulate ion channel activity.[7][9]

-

Signal Termination: To maintain the sensitivity of the system to rapid changes in pheromone concentration, the signal must be quickly terminated. This is achieved through the action of pheromone-degrading enzymes (PDEs) within the sensillum lymph, which rapidly metabolize the pheromone molecules.[9]

The following diagram illustrates the general workflow of insect pheromone signaling.

Caption: General signaling pathway for insect pheromone reception.

Conclusion

This compound is a significant semiochemical with well-defined roles in insect communication. The stereoselective synthesis and rigorous purification of this compound are paramount for its effective use in research and practical applications. Understanding the intricacies of its detection through sophisticated olfactory signaling pathways in insects provides a foundation for the development of novel and environmentally benign pest management strategies. This technical guide consolidates the current knowledge on this compound, offering a valuable reference for professionals in the fields of chemical synthesis, analytical chemistry, and chemical ecology. Further research into the specific receptor-ligand interactions and downstream signaling events will undoubtedly pave the way for more targeted and effective applications of this and other insect pheromones.

References

- 1. (Z)13-Octadecen-1-ol [webbook.nist.gov]

- 2. (Z)-13-octadecen-1-ol [flavscents.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Insect pheromones - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 8. The neural basis for insect pheromonal communication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]

- 10. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of (13Z)-octadecen-1-ol (boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of (13Z)-octadecen-1-ol, a long-chain unsaturated fatty alcohol. Due to the limited availability of experimental data for this specific isomer, this document also includes data for the closely related and more extensively studied isomer, (9Z)-octadecen-1-ol (oleyl alcohol), to provide a more comprehensive understanding. This guide is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity

-

Systematic Name: this compound

-

Common Synonyms: cis-13-Octadecenol[1]

-

CAS Number: 69820-27-5[1]

-

Molecular Formula: C₁₈H₃₆O[1]

-

Molecular Weight: 268.48 g/mol [1]

Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various scientific contexts. The available data, primarily from estimations, are summarized below. For comparative purposes, experimentally determined values for the more common isomer, oleyl alcohol ((9Z)-octadecen-1-ol), are also provided.

Table 1: Boiling Point of Octadecen-1-ol Isomers

| Compound | Boiling Point (°C) | Pressure (mm Hg) | Data Type |

| This compound | 334.31 | 760 | Estimated[2] |

| (9Z)-octadecen-1-ol (Oleyl Alcohol) | 305-370 | 760 | Experimental Range[3][4] |

| (9Z)-octadecen-1-ol (Oleyl Alcohol) | 195 | 8 | Experimental[3][4] |

| (9Z)-octadecen-1-ol (Oleyl Alcohol) | 207 | 13 | Experimental |

Table 2: Solubility of Octadecen-1-ol Isomers

| Compound | Solvent | Solubility | Temperature (°C) | Data Type |

| This compound | Water | 0.02367 mg/L | 25 | Estimated[2] |

| This compound | Alcohol | Soluble | Not Specified | Estimated[2] |

| (9Z)-octadecen-1-ol (Oleyl Alcohol) | Water | Insoluble | Not Specified | Experimental[3][4] |

| (9Z)-octadecen-1-ol (Oleyl Alcohol) | Alcohol | Soluble | Not Specified | Experimental[3][4] |

| (9Z)-octadecen-1-ol (Oleyl Alcohol) | Ether | Soluble | Not Specified | Experimental[3][4] |

| (9Z)-octadecen-1-ol (Oleyl Alcohol) | Ethanol, DMSO, Dimethylformamide | ~30 mg/mL | Not Specified | Experimental[5] |

Experimental Protocols

The boiling point of a high-boiling liquid like this compound is typically determined at reduced pressure to prevent decomposition. The boiling point at atmospheric pressure is then extrapolated.

Method 1: Distillation under Reduced Pressure

-

Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to measure the pressure.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Procedure: The system is evacuated to the desired pressure. The flask is then heated gently. The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.[6]

-

Extrapolation: The process can be repeated at several different pressures. The data can then be used with the Clausius-Clapeyron equation or a nomograph to estimate the boiling point at atmospheric pressure (760 mm Hg).

Method 2: Thiele Tube Method

For smaller sample quantities, the Thiele tube method can be employed.[6]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

-

Procedure: The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

The solubility of long-chain fatty alcohols is determined by equilibrating the alcohol with the solvent and then measuring the concentration of the dissolved alcohol.

Method: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved alcohol from the saturated solution.

-

Analysis: A sample of the clear, saturated solution is carefully removed and its concentration is determined using a suitable analytical technique, such as gas chromatography (GC) after derivatization, or high-performance liquid chromatography (HPLC). The solubility is then expressed in units such as mg/L or g/100g of solvent.

Logical Workflow: Synthesis of a Related Compound

While a specific signaling pathway involving this compound is not well-documented, a logical workflow for the synthesis of a structurally related compound, (Z)-13-Octadecen-3-yn-1-ol acetate, can be illustrative of the chemical transformations relevant to this class of molecules.[7][8] This provides insight into the potential synthetic routes for this compound and its derivatives.

References

- 1. scbt.com [scbt.com]

- 2. (Z)-13-octadecen-1-ol, 69820-27-5 [thegoodscentscompany.com]

- 3. Oleyl Alcohol | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oleyl Alcohol [drugfuture.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Role of (13Z)-octadecen-1-ol as a Precursor in Insect Pheromone Synthesis: A Technical Guide

(13Z)-octadecen-1-ol serves as a crucial building block in the chemical synthesis of potent sex pheromones for a variety of insect species, particularly within the Lepidoptera order. While it can act as a pheromone component itself for certain species like the sugarcane stem borer (Chilo sacchariphagus), its primary significance in pest management and chemical ecology research lies in its role as a precursor to more complex and highly specific diene pheromones.[1][2] This technical guide provides an in-depth overview of the synthesis of key insect pheromones from this compound derivatives, detailing experimental protocols, presenting available quantitative data, and visualizing the associated chemical and biological pathways.

Data Presentation

The direct conversion yields of this compound to its diene pheromone derivatives are not extensively reported in publicly available literature. However, the efficacy of the final pheromone products, synthesized from precursors like this compound, is well-documented through field trapping studies. The following table summarizes the trapping efficacy of pheromone blends containing derivatives of this compound for various clearwing moth species (Sesiidae).

| Target Species | Pheromone Blend ((E,Z)-3,13-octadecadienyl acetate : (Z,Z)-3,13-octadecadienyl acetate) | Trap Type | Mean Male Moths Captured per Trap (± SE) |

| Synanthedon bicingulata | 4.3 : 5.7 | Bucket Trap | 13.2 ± 2.2 |

| Synanthedon bicingulata | 4.3 : 5.7 | Delta Trap | 7.6 ± 2.0 |

| Synanthedon exitiosa (Peachtree Borer) | 6 : 94 | Laminated Dispenser | Reduction of 93-100% in permeated plots |

Experimental Protocols

The conversion of this compound to its behaviorally active diene derivatives typically involves a two-step process: introduction of a triple bond at the 3-position to form an enyne intermediate, followed by stereoselective reduction of the alkyne to create the second double bond. The initial precursor, this compound, is first converted to a more synthetically versatile intermediate, such as (13Z)-octadecen-3-yn-1-ol acetate.

Protocol 1: Synthesis of (Z,Z)-3,13-octadecadienyl acetate via Stereoselective Reduction

This protocol describes the stereoselective reduction of the alkyne functionality in (13Z)-octadecen-3-yn-1-ol acetate to a (Z)-alkene, yielding the target pheromone (Z,Z)-3,13-octadecadienyl acetate.

Materials:

-

(13Z)-octadecen-3-yn-1-ol acetate

-

Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

-

Quinoline

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., hexane, ethyl acetate)

-

Standard glassware for organic synthesis under an inert atmosphere

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Chromatography solvents (e.g., hexane, diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (13Z)-octadecen-3-yn-1-ol acetate in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight of the substrate) and a small amount of quinoline to the solution. The quinoline serves to further "poison" the catalyst, preventing over-reduction to the alkane.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon). Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material. The reaction is typically complete within a few hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and diethyl ether) to afford pure (Z,Z)-3,13-octadecadienyl acetate.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Protocol 2: Synthesis of (E,Z)-3,13-octadecadienyl acetate via Stereoselective Reduction

This protocol outlines the stereoselective reduction of the alkyne in (13Z)-octadecen-3-yn-1-ol acetate to an (E)-alkene, yielding (E,Z)-3,13-octadecadienyl acetate. This is typically achieved using a dissolving metal reduction, such as with lithium aluminum hydride (LiAlH₄) or sodium in liquid ammonia (Birch reduction).

Materials:

-

(13Z)-octadecen-3-yn-1-ol acetate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard glassware for organic synthesis under an inert and anhydrous atmosphere

-

Ice bath

-

Ethyl acetate (for quenching)

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Chromatography solvents (e.g., hexane, diethyl ether)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stir bar, suspend lithium aluminum hydride in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon). Cool the suspension in an ice bath.

-

Substrate Addition: Dissolve (13Z)-octadecen-3-yn-1-ol acetate in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently for several hours.

-

Monitoring: Monitor the reaction progress by TLC or GC.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄, followed by the slow, dropwise addition of water and then a saturated aqueous solution of sodium sulfate.

-

Workup: Stir the resulting mixture until a granular precipitate forms. Filter the mixture and wash the precipitate thoroughly with diethyl ether or THF.

-

Purification: Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield pure (E,Z)-3,13-octadecadienyl acetate.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Mandatory Visualizations

Synthetic Pathways

The following diagrams illustrate the synthetic conversion of this compound to its key diene pheromone derivatives.

Caption: Synthetic pathway to (Z,Z)-3,13-octadecadienyl acetate.

Caption: Synthetic pathway to (E,Z)-3,13-octadecadienyl acetate.

Pheromone Signaling Pathway

The detection of these synthesized pheromones by male moths initiates a complex signaling cascade within their antennae, leading to a behavioral response. The following diagram illustrates a generalized insect pheromone signaling pathway in Lepidoptera.

Caption: Generalized insect pheromone signaling pathway.[3]

References

A Comprehensive Review of Long-Chain Fatty Alcohols: From Synthesis to Biological Function

For Researchers, Scientists, and Drug Development Professionals

Long-chain fatty alcohols (LCFAs) are a diverse class of aliphatic molecules that play crucial roles in a myriad of biological and industrial processes. Characterized by a hydrocarbon chain of 12 or more carbon atoms and a terminal hydroxyl group, these compounds are integral components of waxes, pheromones, and cellular lipids.[1] Their amphipathic nature enables them to interact with cell membranes, influencing membrane fluidity and the function of associated proteins.[1] This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, biological activities, and analytical methodologies pertaining to LCFAs, with a focus on their emerging roles in cellular signaling pathways.

Synthesis of Long-Chain Fatty Alcohols

The production of LCFAs can be achieved through both chemical and biological methodologies.

Chemical Synthesis:

Traditional industrial production of LCFAs has relied on the reduction of fatty acids or their esters derived from natural fats and oils.[2] A common method involves the catalytic hydrogenation of fatty acid methyl esters (FAMEs) under high pressure and temperature.[3] More recently, novel approaches are being explored, such as the electroreductive synthesis from carbon dioxide, offering a more sustainable route.[4] Another method involves a two-step process of lipase-catalyzed esterification of a fatty acid and a fatty alcohol, followed by ruthenium-catalyzed hydrogenation of the resulting wax ester.[5] The oxidation of LCFAs using reagents like the Jones reagent can be employed to synthesize the corresponding long-chain fatty acids, a reaction that can also be reversed.[6]

Biological Synthesis:

In biological systems, the synthesis of LCFAs is intrinsically linked to fatty acid metabolism. The key enzymatic steps involve the reduction of a fatty acyl-CoA to a fatty aldehyde by a fatty acyl-CoA reductase (FAR), followed by the reduction of the aldehyde to a primary fatty alcohol by an NADPH-dependent fatty aldehyde reductase.[7] These LCFAs can then be esterified with fatty acyl-CoAs by a wax ester synthase (WS) to form wax esters.[7][8] This pathway is fundamental to the production of cuticular waxes in plants and various lipids in microorganisms and insects.[9]

Physicochemical and Biological Properties

The physical and chemical characteristics of LCFAs are largely dictated by their chain length and degree of saturation. They are typically colorless, oily liquids (for shorter chain lengths) or waxy solids at room temperature.[2]

Table 1: Physicochemical Properties of Selected Long-Chain Fatty Alcohols

| Common Name | Systematic Name | Carbon Chain Length | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L at 20°C) |

| Lauryl Alcohol | Dodecan-1-ol | 12 | C12H26O | 186.34 | 24 | 259 | 2.7[10] |

| Myristyl Alcohol | Tetradecan-1-ol | 14 | C14H30O | 214.40 | 38 | 289 | - |

| Cetyl Alcohol | Hexadecan-1-ol | 16 | C16H34O | 242.45 | 49 | 344 | - |

| Stearyl Alcohol | Octadecan-1-ol | 18 | C18H38O | 270.50 | 59 | 210 (at 15 mmHg) | - |

| Arachidyl Alcohol | Eicosan-1-ol | 20 | C20H42O | 298.56 | 64 | 220 (at 3 mmHg) | - |

| Behenyl Alcohol | Docosan-1-ol | 22 | C22H46O | 326.62 | 71 | 180 (at 0.22 mmHg) | - |

| Lignoceryl Alcohol | Tetracosan-1-ol | 24 | C24H50O | 354.67 | 75 | - | - |

| Ceryl Alcohol | Hexacosan-1-ol | 26 | C26H54O | 382.73 | 79 | - | - |

| Montanyl Alcohol | Octacosan-1-ol | 28 | C28H58O | 410.78 | 83 | - | - |

| Melissyl Alcohol | Triacontan-1-ol | 30 | C30H62O | 438.83 | 85 | - | - |

Note: Data compiled from various sources.[10][11] Boiling points are provided at atmospheric pressure unless otherwise noted.

The biological activities of LCFAs are diverse and chain-length dependent. A prominent feature is their antimicrobial and antibiofilm activity, particularly against pathogenic bacteria.[1][12]

Table 2: Antimicrobial Activity of Selected Long-Chain Fatty Alcohols against Staphylococcus aureus

| Fatty Alcohol | Carbon Chain Length | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| 1-Nonanol | 9 | - | - |

| 1-Decanol | 10 | - | - |

| 1-Undecanol | 11 | - | - |

| 1-Dodecanol | 12 | High | - |

| 1-Tridecanol | 13 | High | - |

Note: Data indicates that C12 and C13 alcohols exhibit the highest bacteriostatic activity against S. aureus.[13] Specific quantitative values from a single consistent source were not available in the search results.

LCFAs also exhibit anti-inflammatory properties by modulating cellular signaling pathways.[1] For instance, they can reduce the production of nitric oxide (NO), a key inflammatory mediator.[1]

Experimental Protocols

Extraction and Purification of Long-Chain Fatty Alcohols from Plant Material

This protocol outlines the extraction of LCFAs from plant cuticular waxes, which often exist as esters and require saponification.[1][14][15][16]

1. Saponification:

-

Weigh the plant material and place it in a round-bottom flask.

-

Add a 5% (w/w) solution of NaOH in 99% ethanol.[15]

-

Reflux the mixture at 80°C for 6 hours with stirring to hydrolyze the wax esters.[15]

2. Extraction:

-

After cooling, filter the slurry through muslin cloth.[15]

-

Evaporate the ethanol from the filtrate using a rotary evaporator.[15]

-

Redissolve the residue in a suitable solvent and perform a liquid-liquid extraction with a non-polar solvent like heptane to extract the LCFAs.[17]

3. Purification by Solid-Phase Extraction (SPE):

-

Sorbent: Aminopropyl-bonded silica SPE cartridge.[14]

-

Conditioning: Condition the cartridge with 20 mL of heptane.[14]

-

Sample Loading: Apply the lipid extract dissolved in a minimal amount of heptane to the cartridge.[14]

-

Elution: Elute the LCFAs with a chloroform/isopropanol (2:1 v/v) mixture.[14]

-

Solvent Removal: Evaporate the solvent from the collected fraction under a stream of nitrogen to obtain the purified LCFAs.[14]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Long-Chain Fatty Alcohols

GC-MS is a powerful technique for the identification and quantification of LCFAs.[17][18]

1. Derivatization (Silylation):

-

To a dried sample containing LCFAs, add 100 µL of pyridine to dissolve the residue.[18]

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[18]

-

Heat the mixture at 60-70°C for 30 minutes.[18]

-

The sample is now ready for injection.

2. GC-MS Parameters:

-

GC Column: Agilent HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).[19]

-

Injector Temperature: 280°C.[19]

-

Oven Temperature Program:

-

MS Parameters:

Signaling Pathways Involving Long-Chain Fatty Alcohols and Their Precursors

Recent research has implicated LCFAs and their metabolic precursors, long-chain polyunsaturated fatty acids (PUFAs), in critical cellular signaling pathways.

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[20][21] Acyl-CoA synthetase long-chain family member 4 (ACSL4) plays a pivotal role in this pathway by preferentially activating long-chain PUFAs, such as arachidonic acid and adrenic acid, into their corresponding acyl-CoAs.[22][23] These activated PUFAs are then incorporated into membrane phospholipids, primarily phosphatidylethanolamines (PEs), by lysophosphatidylcholine acyltransferase 3 (LPCAT3).[22] The PUFA-containing phospholipids are highly susceptible to oxidation by lipoxygenases (LOXs) or Fenton reactions, leading to the accumulation of lipid peroxides and subsequent cell death.[22]

Plant MAP Kinase Signaling

In plants, certain volatile LCFAs, particularly (Z)-3-fatty alcohols, are perceived as damage-associated molecular patterns (DAMPs) or alarm cues released in response to stress.[24] This perception can trigger downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs).[24][25] The activation of MAPK pathways is a central component of plant immune and stress responses, leading to transcriptional reprogramming and the induction of defense mechanisms.[26] The bioactivity of these fatty alcohols is dependent on their carbon chain length, with longer chains often eliciting a stronger response.[24]

Conclusion

Long-chain fatty alcohols represent a functionally and structurally diverse class of molecules with significant implications for both fundamental biological research and industrial applications. Their synthesis, from both renewable biological feedstocks and innovative chemical routes, continues to be an area of active development. A comprehensive understanding of their physicochemical properties is essential for predicting their behavior in various systems and for designing novel applications. The elucidation of their roles in complex signaling pathways, such as ferroptosis and plant defense, opens up new avenues for therapeutic intervention and crop improvement. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the multifaceted world of long-chain fatty alcohols.

References

- 1. benchchem.com [benchchem.com]

- 2. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 3. Selective Synthesis of Fatty Alcohols over Mild Reaction Conditions via Non-Catalytic Liquid-Phase Fatty Acid Methyl Esters’ Reduction [mdpi.com]

- 4. Electroreductive synthesis of long chain fatty alcohols from CO2 - American Chemical Society [acs.digitellinc.com]

- 5. Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. labinsights.nl [labinsights.nl]

- 8. researchgate.net [researchgate.net]

- 9. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. erasm.org [erasm.org]

- 11. api.pageplace.de [api.pageplace.de]

- 12. academic.oup.com [academic.oup.com]

- 13. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. impactfactor.org [impactfactor.org]

- 16. researchgate.net [researchgate.net]

- 17. books.rsc.org [books.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Targeting ferroptosis, a novel programmed cell death, for the potential of alcohol-related liver disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The ferroptosis mediator ACSL4 fails to prevent disease progression in mouse models of MASLD - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dovepress.com [dovepress.com]

- 23. ACSL4-Mediated Ferroptosis and Its Potential Role in Central Nervous System Diseases and Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 26. Frontiers | Nuclear Signaling of Plant MAPKs [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (13Z)-octadecen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (13Z)-octadecen-1-ol, a long-chain unsaturated alcohol. High Z-selectivity is crucial for its biological activity and applications in various fields, including as a precursor for complex lipids and signaling molecules. Two primary synthetic routes are presented: the partial hydrogenation of an alkyne precursor using a Lindlar catalyst and a Z-selective Wittig reaction.

Synthetic Strategies Overview

The stereoselective synthesis of this compound can be efficiently achieved through two robust methods. The choice of strategy may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Route 1: Lindlar Hydrogenation of Octadec-13-yn-1-ol

This classic and reliable method involves the synthesis of an alkyne precursor, octadec-13-yn-1-ol, followed by its partial hydrogenation. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is critical to prevent over-reduction to the corresponding alkane and to ensure high selectivity for the Z (cis) alkene.[1][2]

Route 2: Z-Selective Wittig Reaction

The Wittig reaction provides a powerful tool for the formation of carbon-carbon double bonds with defined stereochemistry. By reacting an appropriate aldehyde (tridecanal) with a non-stabilized phosphonium ylide (pentyltriphenylphosphonium ylide), the desired (13Z)-alkene can be synthesized with good stereoselectivity.[3][4] Non-stabilized ylides generally favor the formation of the Z-isomer under appropriate reaction conditions.[3]

Data Presentation

The following tables summarize the quantitative data for the key steps in each synthetic route, based on literature precedents for analogous reactions.

Table 1: Quantitative Data for Route 1 - Lindlar Hydrogenation

| Step | Reaction | Starting Materials | Key Reagents | Typical Yield (%) | Z:E Ratio |

| 1a | Bromination | Dodecan-1-ol | HBr, H₂SO₄ | ~85-95 | N/A |

| 1b | C-C Coupling | 1-Bromododecane, Pent-4-yn-1-ol | n-BuLi, HMPA | ~70-80 | N/A |

| 1c | Hydrogenation | Octadec-13-yn-1-ol | Lindlar Catalyst, H₂ | >95 | >95:5 |

Table 2: Quantitative Data for Route 2 - Wittig Reaction

| Step | Reaction | Starting Materials | Key Reagents | Typical Yield (%) | Z:E Ratio |

| 2a | Phosphonium Salt Formation | 1-Bromopentane, Triphenylphosphine | Toluene | >95 | N/A |

| 2b | Oxidation | 1-Tridecanol | PCC or Swern Oxidation | ~85-95 | N/A |

| 2c | Wittig Reaction | Pentyltriphenylphosphonium bromide, Tridecanal | NaHMDS, THF | ~70-85 | >90:10 |

Experimental Protocols

Route 1: Lindlar Hydrogenation

This route involves a three-step process starting from commercially available dodecan-1-ol and pent-4-yn-1-ol.

Step 1a: Synthesis of 1-Bromododecane from Dodecan-1-ol [5][6]

-

Materials: Dodecan-1-ol, hydrobromic acid (48%), concentrated sulfuric acid, sodium bicarbonate solution, anhydrous sodium sulfate, diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dodecan-1-ol (1.0 eq).

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.75 eq) with stirring.

-

After the initial exotherm subsides, slowly add 48% hydrobromic acid (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and transfer to a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromododecane.

-

Purify by vacuum distillation.

-

Step 1b: Synthesis of Octadec-13-yn-1-ol

-

Materials: Pent-4-yn-1-ol, n-butyllithium (n-BuLi) in hexanes, hexamethylphosphoramide (HMPA), 1-bromododecane, anhydrous tetrahydrofuran (THF), ammonium chloride solution.

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78°C.

-

Add pent-4-yn-1-ol (1.1 eq) to the cooled THF.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C. Stir for 30 minutes.

-

Add HMPA (2.0 eq) and stir for an additional 15 minutes.

-

Add a solution of 1-bromododecane (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 1c: Partial Hydrogenation to this compound [1][7]

-

Materials: Octadec-13-yn-1-ol, Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead), quinoline, hexane or ethyl acetate, hydrogen gas.

-

Procedure:

-

In a round-bottom flask, dissolve octadec-13-yn-1-ol (1.0 eq) in hexane or ethyl acetate.

-

Add Lindlar's catalyst (5-10% by weight of the alkyne).

-

Add a small amount of quinoline (1-2 drops) to further poison the catalyst.

-